1-(4-n-Butoxy-3-chlorophenyl)ethanol

Description

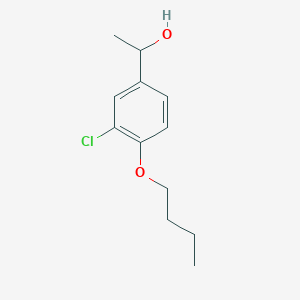

1-(4-n-Butoxy-3-chlorophenyl)ethanol (CAS: 898753-62-3) is a halogenated aromatic alcohol characterized by a phenyl ring substituted with a chlorine atom at the 3-position and an n-butoxy group at the 4-position, with an ethanol moiety attached to the benzylic carbon. This compound is notable for its structural complexity, combining electron-withdrawing (chloro) and electron-donating (butoxy) substituents, which influence its physicochemical properties and reactivity.

- Alkylation of phenolic precursors: For example, 4-hydroxyacetophenone derivatives are reacted with alkyl halides (e.g., 4-chlorobenzyl chloride) under basic conditions (e.g., K₂CO₃) in refluxing ethanol .

- Oxidation/Reduction steps: Similar compounds, such as 4-(benzyloxy)-3-phenethoxyphenol, are synthesized via epoxidation followed by hydrolysis under alkaline conditions .

Notably, this compound is listed as a discontinued product in commercial catalogs, suggesting challenges in synthesis, stability, or market demand .

Properties

IUPAC Name |

1-(4-butoxy-3-chlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO2/c1-3-4-7-15-12-6-5-10(9(2)14)8-11(12)13/h5-6,8-9,14H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNMPUYBMMIHLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(C)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-n-Butoxy-3-chlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-n-butoxy-3-chlorobenzaldehyde with a suitable reducing agent such as sodium borohydride in an alcohol solvent. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-n-Butoxy-3-chlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: 1-(4-n-Butoxy-3-chlorophenyl)acetone.

Reduction: 1-(4-n-Butoxy-3-chlorophenyl)ethane.

Substitution: 1-(4-n-Butoxy-3-methoxyphenyl)ethanol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds with similar structures to 1-(4-n-Butoxy-3-chlorophenyl)ethanol may exhibit anticancer properties. For instance, derivatives of phenolic compounds have been explored for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the chlorophenyl group is particularly relevant as it can enhance the bioactivity of the compound by increasing lipophilicity, which facilitates better cell membrane penetration .

Antimicrobial Properties

Compounds containing chlorophenyl groups have also been studied for their antimicrobial activities. The potential of this compound to act against various bacterial strains could be significant in developing new antibacterial agents, especially in an era of rising antibiotic resistance .

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a monomer or additive in polymer synthesis. Its ability to modify the properties of polymers, such as thermal stability and mechanical strength, makes it valuable in producing high-performance materials. The butoxy group enhances compatibility with other organic materials, which is beneficial for creating composite materials .

Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives. Its formulation can improve the adhesion properties of coatings on various substrates, providing enhanced durability and resistance to environmental factors such as moisture and UV radiation .

Chemical Intermediate

Synthesis of Other Compounds

this compound can act as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, enabling the production of various derivatives that can be tailored for specific applications in pharmaceuticals or agrochemicals .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated phenolic derivatives | Found that similar compounds induced apoptosis in cancer cells, suggesting potential for this compound |

| Antimicrobial Evaluation | Tested against bacterial strains | Compounds with chlorophenyl groups showed significant antimicrobial activity, indicating potential for new drug development |

| Polymer Modification Research | Examined effects on polymer properties | Demonstrated that incorporating butoxy groups improved thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 1-(4-n-Butoxy-3-chlorophenyl)ethanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 1-(4-n-Butoxy-3-chlorophenyl)ethanol with analogous compounds:

Discontinuation Rationale

The discontinuation of this compound may stem from:

- Synthetic Complexity: Multi-step synthesis involving protection/deprotection of phenolic groups (e.g., benzyloxy intermediates ).

- Stability Issues: Potential sensitivity of the benzylic alcohol to oxidation or dehydration under storage conditions.

- Market Viability : Lower demand compared to simpler halogenated alcohols like 1-(4-chlorophenyl)-3-buten-1-ol, which is easier to synthesize and functionalize .

Biological Activity

1-(4-n-Butoxy-3-chlorophenyl)ethanol is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies. The focus is on its antibacterial, anti-inflammatory, and anticancer properties.

This compound has the following chemical structure:

- Molecular Formula : C12H17ClO

- Molecular Weight : 228.72 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against several strains of bacteria. In a study evaluating various synthesized compounds, it was found that derivatives containing the chlorophenyl moiety showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak |

The antibacterial mechanism may involve the inhibition of bacterial cell wall synthesis, similar to other compounds targeting MurB enzymes . The presence of the butoxy and chlorophenyl groups may enhance lipophilicity, facilitating membrane penetration and subsequent bactericidal effects.

Anti-inflammatory Activity

In addition to antibacterial properties, studies suggest that this compound may possess anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor growth in vivo .

Case Study: Anticancer Effects

A study conducted on various cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective concentrations for inducing cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.